Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate
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Overview
Description
Ethyl 8-fluoro-2-oxa-6-azaspiro[34]octane-8-carboxylate is a synthetic organic compound with the molecular formula C₉H₁₄FNO₃ It is characterized by a spirocyclic structure, which includes a fluorine atom, an oxa (oxygen-containing) ring, and an azaspiro (nitrogen-containing) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a fluorinated ketone and an amine. This step often requires the use of a strong base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran.
Introduction of the Oxa Ring: The oxa ring is introduced through an etherification reaction, where an alcohol group is converted into an ether. This step may involve the use of reagents like sodium alkoxide and an alkyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol, using a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques like chromatography and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen or nitrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate can be compared with other similar compounds, such as:
Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate: This compound lacks the oxa ring, making it less versatile in certain chemical reactions.
Ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate: This compound contains a sulfur atom instead of nitrogen, leading to different chemical and biological properties.
The uniqueness of this compound lies in its spirocyclic structure, which imparts stability and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO3/c1-2-14-7(12)9(10)4-11-3-8(9)5-13-6-8/h11H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZSLMPGYBWUSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CNCC12COC2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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